3-(Phenylamino)oxetane-3-carboxamide is a chemical compound featuring an oxetane ring and a carboxamide functional group. The oxetane ring, a four-membered cyclic ether, contributes unique properties that have garnered interest in medicinal chemistry. This compound is classified under oxetane derivatives, which are known for their stability and ability to modulate the physicochemical properties of drug molecules. Its structure allows for interactions with various biological targets, making it a subject of research in pharmacology and biochemistry.
The synthesis of 3-(Phenylamino)oxetane-3-carboxamide typically involves the formation of the oxetane ring followed by the introduction of the carboxamide group. One common method is intramolecular cyclization, where appropriate precursors undergo cyclization reactions. For example, 3-hydroxypropylamine can be reacted with suitable carboxylic acid derivatives to yield the desired compound.
The synthesis often requires specific reaction conditions, including controlled temperatures and the use of catalysts to enhance yield and purity. Advanced techniques such as continuous flow reactors may be employed to improve efficiency during the production process.
The molecular formula of 3-(Phenylamino)oxetane-3-carboxamide is , with a molecular weight of approximately 178.19 g/mol. The structure includes an oxetane ring connected to a phenylamine group and a carboxamide group, which can be represented using the Canonical SMILES notation: C1C(CO1)C(=O)N
.
C1C(CO1)C(=O)N
3-(Phenylamino)oxetane-3-carboxamide can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-(Phenylamino)oxetane-3-carboxamide involves its interaction with biological targets, potentially modulating enzyme activity or protein interactions. The presence of the oxetane ring may enhance its metabolic stability and bioavailability, allowing it to effectively inhibit certain cellular processes associated with disease mechanisms.
The physical properties of 3-(Phenylamino)oxetane-3-carboxamide include:
Chemical properties include:
3-(Phenylamino)oxetane-3-carboxamide has potential applications in medicinal chemistry due to its structural characteristics that allow it to interact favorably with biological systems. It may be explored as a lead compound in drug discovery, particularly in developing therapeutics targeting cancer cells or other diseases mediated by specific biochemical pathways. Its ability to modulate physicochemical properties also makes it a candidate for further research in pharmaceutical formulations.
The synthesis of 3-(phenylamino)oxetane-3-carboxamide relies on sequential functionalization of the oxetane ring. A representative route begins with 3-amino-3-phenyloxetane as the key precursor, which undergoes N-acylation with chloroacetyl chloride in anhydrous dichloromethane under Schotten-Baumann conditions. The intermediate chloroacetamide then undergoes nucleophilic displacement with aniline in acetonitrile using potassium carbonate as a base, yielding the target carboxamide [1]. Alternative routes leverage oxetane-3-one intermediates, where reductive amination with aniline (NaBH₃CN, acetic acid catalyst) forms the 3-(phenylamino)oxetane scaffold, followed by carboxamide installation via Staudinger-type reactions with isocyanates. Critical challenges include regioselectivity control during N-functionalization and purification of polar intermediates via silica gel chromatography (ethyl acetate/hexane gradients). Yields typically range from 35–60% due to competitive oligomerization [1] [5].
Table 1: Multi-step Synthesis of 3-(Phenylamino)oxetane-3-carboxamide
Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield |
---|---|---|---|---|
1 | 3-Amino-3-phenyloxetane | Chloroacetyl chloride, DCM, 0°C → RT, 4h | 3-(Chloroacetamido)-3-phenyloxetane | 72% |
2 | Chloroacetamido intermediate | Aniline, K₂CO₃, CH₃CN, reflux, 12h | 3-(Phenylamino)oxetane-3-carboxamide | 58% |
3 | Oxetane-3-one | (i) Aniline, NaBH₃CN, AcOH, DCE, 24h; (ii) Phenyl isocyanate, THF, 0°C | 3-(Phenylamino)oxetane-3-carboxamide | 41% |
Enantioselective synthesis of 3-substituted oxetanes exploits biocatalytic dehalogenation of γ-haloalcohols. Engineered halohydrin dehalogenases (HHDHs), particularly the HheD8 variant, catalyze the enantioselective ring closure of racemic 3-chloro-1-phenylpropan-1-ol to (R)-2-phenyloxetane with >99% ee at 45% conversion. Directed evolution of HheD8 (mutations F19A/Y168F) enhances activity toward sterically demanding substrates by enlarging the active site pocket. This enables kinetic resolution where the (S)-γ-haloalcohol remains unreacted, allowing its recycling. The resulting enantioenriched oxetane undergoes stereospecific amination via Pd-catalyzed Buchwald-Hartwig coupling with N-Boc-protected aniline, followed by deprotection and acylation to install the carboxamide group. This route achieves 99% ee in the final product with a 5-step overall yield of 32% [4].
3-Aryloxetanes generate tertiary benzylic carbocations under Brønsted acid catalysis (e.g., BF₃·OEt₂), enabling C–C bond formation with carbon nucleophiles. For 3-(phenylamino)oxetane-3-carboxamide synthesis, 3-phenyl-3-oxetanol serves as the precursor. Treatment with triflic anhydride generates a triflate intermediate, which ionizes to a resonance-stabilized carbocation at –20°C. Trapping with N-(trimethylsilyl)aniline followed by desilylation yields 3-(phenylamino)oxetane. Subsequent carboxamidation employs formamide in the presence of Pd(OAc)₂/Xantphos under CO (1 atm). Computational studies confirm the carbocation’s stability arises from σ-delocalization into the oxetane ring and π-delocalization into the phenyl ring, reducing ring strain penalties [6].
Williamson ether synthesis remains pivotal for constructing the oxetane core. 1,3-Diols bearing geminal phenylamino and carboxamide substituents undergo SN₂ cyclization under basic conditions. Optimization reveals that Cs₂CO₃ in DMF at 80°C promotes deprotonation of the primary alcohol and subsequent nucleophilic displacement of a mesylate at C3, forming the oxetane ring. The precursor diol is synthesized via Evans aldol reaction between benzaldehyde and a glycine-derived oxazolidinone, followed by reduction and amidation. This approach achieves 70% diastereoselectivity, though epimerization during ring closure erodes stereochemical purity (final de ~50%). Microwave-assisted cyclization (150°C, 10 min) improves yields to 85% by suppressing hydrolysis [2] [5].
Visible-light photoredox catalysis enables direct C3 alkylation of oxetane carboxylic acid precursors. 3-(Phenylamino)oxetane-3-carboxylic acid undergoes decarboxylative Giese addition into acrylates under irradiation with blue LEDs (456 nm) using Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ as a photocatalyst and Hünig’s base as a sacrificial reductant. The reaction proceeds via a benzylic tertiary radical, which adds to methyl acrylate with 89% yield. The strained oxetane ring increases radical electrophilicity due to Bent’s rule, rendering addition irreversible. For 3-(phenylamino)oxetane-3-carboxamide synthesis, post-alkylation amidation is required: the alkylated acid is activated with CDI and reacted with aniline. This strategy diversifies C3 substituents while preserving the phenylamino-carboxamide motif [6].
Table 2: Comparative Analysis of Oxetane Functionalization Methodologies
Methodology | Key Advantage | Limitation | Stereocontrol | Representative Yield |
---|---|---|---|---|
Multi-step linear synthesis | High functional group tolerance | Low overall yield (30-60%) | Racemic | 58% |
Biocatalytic enantioselective ring closure | >99% ee | Requires protein engineering | Enantioselective | 45% (ring closure) |
Carbocation trapping | Rapid C–C bond formation | Acid-sensitive substrates | Racemic | 76% |
Intramolecular Williamson ether synthesis | Atom-economical ring formation | Competing elimination | Moderate (de ~50%) | 85% |
Photoredox decarboxylation | Mild radical conditions | Requires carboxylic acid precursor | Racemic | 89% (alkylation) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: